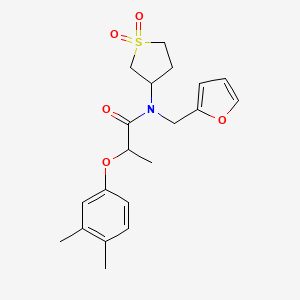

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

Description

Properties

Molecular Formula |

C20H25NO5S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C20H25NO5S/c1-14-6-7-18(11-15(14)2)26-16(3)20(22)21(12-19-5-4-9-25-19)17-8-10-27(23,24)13-17/h4-7,9,11,16-17H,8,10,12-13H2,1-3H3 |

InChI Key |

MGCVWFGGNHVIBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)C |

Origin of Product |

United States |

Biological Activity

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is an organic compound with potential applications in medicinal chemistry. Its unique structure incorporates a phenoxy group, a tetrahydrothiophene moiety, and a furan substituent, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS. The structure features a tetrahydrothiophene ring that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 366.45 g/mol |

| CAS Number | 880785-84-2 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as yeast-like fungi like Candida albicans .

Cytoprotective Effects

Research has also explored the cytoprotective effects of related compounds on cellular systems. For example, studies on compounds with similar structural motifs demonstrated their ability to protect against oxidative stress-induced damage in human fibroblast cells. This was achieved by reducing DNA strand breaks and mitochondrial membrane potential loss when pretreated with these compounds prior to exposure to carcinogens .

The mechanism by which these compounds exert their biological effects may involve modulation of cellular signaling pathways. For instance, they may influence the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense against oxidative stress . Additionally, the presence of the tetrahydrothiophene moiety may enhance the compound's ability to interact with biological targets due to its potential for forming reactive intermediates.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial activity of various derivatives of tetrahydrothiophene-containing compounds at concentrations around 64 µg/mL. The results indicated that these derivatives effectively inhibited the growth of Candida albicans, E. coli, and Staphylococcus aureus, suggesting a promising avenue for further development in antimicrobial therapies .

Cytoprotection in Human Cells

In another study focused on cytoprotection, researchers treated normal human colon fibroblast cells with a compound structurally related to 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide before exposing them to a known carcinogen. The findings revealed that pretreatment significantly reduced DNA damage and preserved mitochondrial integrity compared to untreated controls .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Propanamide Derivatives

describes N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, which share the N-(furan-2-ylmethyl) and phenoxypropanamide core with the target compound. Key differences include:

- Substituent Position: The target compound uses 3,4-dimethylphenoxy, while analogs in feature 4-morpholin-3-fluorophenyl and other phenoxy substitutions.

- Biological Activity: The analogs in demonstrated antibacterial and antifungal activity, attributed to the electron-withdrawing fluorine and morpholine groups.

Table 1: Structural and Activity Comparison

Hydroxamic Acid and Antioxidant Propanamides

highlights N-(4-chlorophenyl)-N-hydroxypropanamides and related hydroxamic acids. While these share the propanamide backbone, critical differences include:

- Functional Groups: Hydroxamic acids (e.g., compound 6–10) contain N-hydroxy groups, enhancing metal-chelating and antioxidant properties.

- Substituent Effects: The 4-chlorophenyl group in compounds improves radical scavenging in DPPH assays. The target’s 3,4-dimethylphenoxy group, being less electron-deficient, may reduce such activity .

Bioavailability and Physicochemical Properties

establishes that rotatable bonds (≤10) and polar surface area (≤140 Ų) are critical for oral bioavailability. The target compound’s structure includes:

- Rotatable Bonds : Estimated ≥7 (propanamide chain, furan-methyl linkage, and sulfone heterocycle).

- Polar Surface Area : High due to sulfone (S=O), amide (C=O), and furan oxygen atoms, likely exceeding 140 Ų.

This predicts lower oral bioavailability compared to simpler analogs like propanil (N-(3,4-dichlorophenyl)propanamide, ), which has fewer rotatable bonds and a smaller polar surface area .

Table 2: Bioavailability Predictors

| Compound | Rotatable Bonds | Polar Surface Area (Estimated) | Bioavailability Prediction |

|---|---|---|---|

| Target Compound | ≥7 | >140 Ų | Low |

| Propanil () | 3 | ~90 Ų | High |

| Analog (8E–8L) | 6–8 | ~120–150 Ų | Moderate |

Sulfonamide and Sulfone-Containing Derivatives

describes 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, which shares a sulfonamide group. Key comparisons:

- Sulfone vs. Sulfonamide: The target’s 1,1-dioxidotetrahydrothiophen-3-yl group is a cyclic sulfone, while ’s compound has a linear sulfonamide.

- Biological Targets : Sulfonamides () often target enzymes like carbonic anhydrase. The target’s sulfone may instead influence solubility or protein binding without direct enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide to improve yield and purity?

- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and reaction kinetics . Pair this with iterative experimental design, such as varying solvent polarity (e.g., DMF vs. THF) and temperature gradients (50–120°C), to identify optimal conditions. Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., furan methylene protons at δ 4.2–4.5 ppm; tetrahydrothiophene sulfone signals at δ 3.1–3.4 ppm) .

- Mass Spectrometry : Validate molecular weight using high-resolution ESI-MS (expected [M+H] ~495.2 Da) .

- XRD : For crystalline derivatives, perform single-crystal X-ray diffraction to resolve stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods for dust-generating steps (e.g., weighing) to prevent inhalation (H333 hazard) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (H313 hazard) .

- Waste Disposal : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational modeling predict the biological or catalytic activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzyme active sites). Focus on the sulfone and furan moieties as potential pharmacophores .

- DFT Calculations : Compute partial charges and frontier molecular orbitals (HOMO/LUMO) to assess reactivity in catalytic applications (e.g., redox potential of the tetrahydrothiophene sulfone group) .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Cross-Validation : Test solubility in parallel using:

- UV-Vis Spectroscopy (quantify dissolved compound at λ_max).

- Gravimetric Analysis (evaporate saturated solutions to measure residue mass) .

- Environmental Controls : Standardize temperature (25°C ± 0.1) and solvent batch purity to minimize variability .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life () using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.